

Application Notes and Protocols for N-(4-Bromophenyl)maleimide and Thiol Conjugation

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Compound of Interest

Compound Name: *N*-(4-Bromophenyl)maleimide

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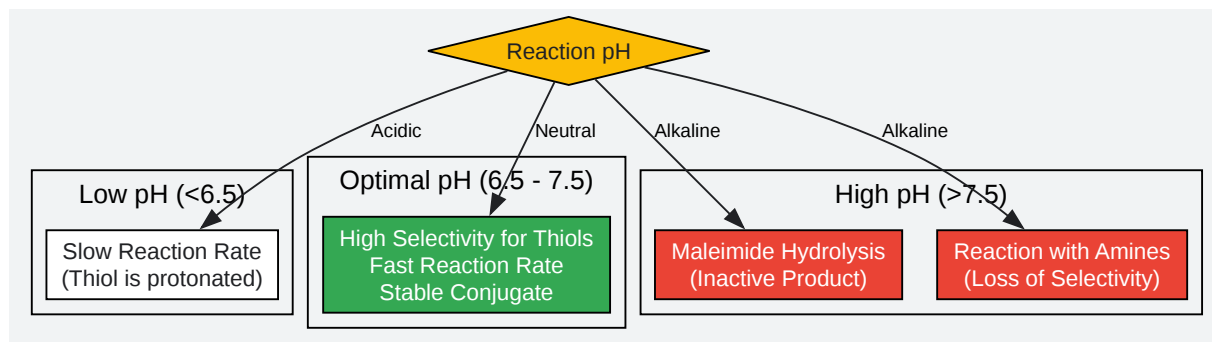
Introduction to Thiol-Maleimide Ligation

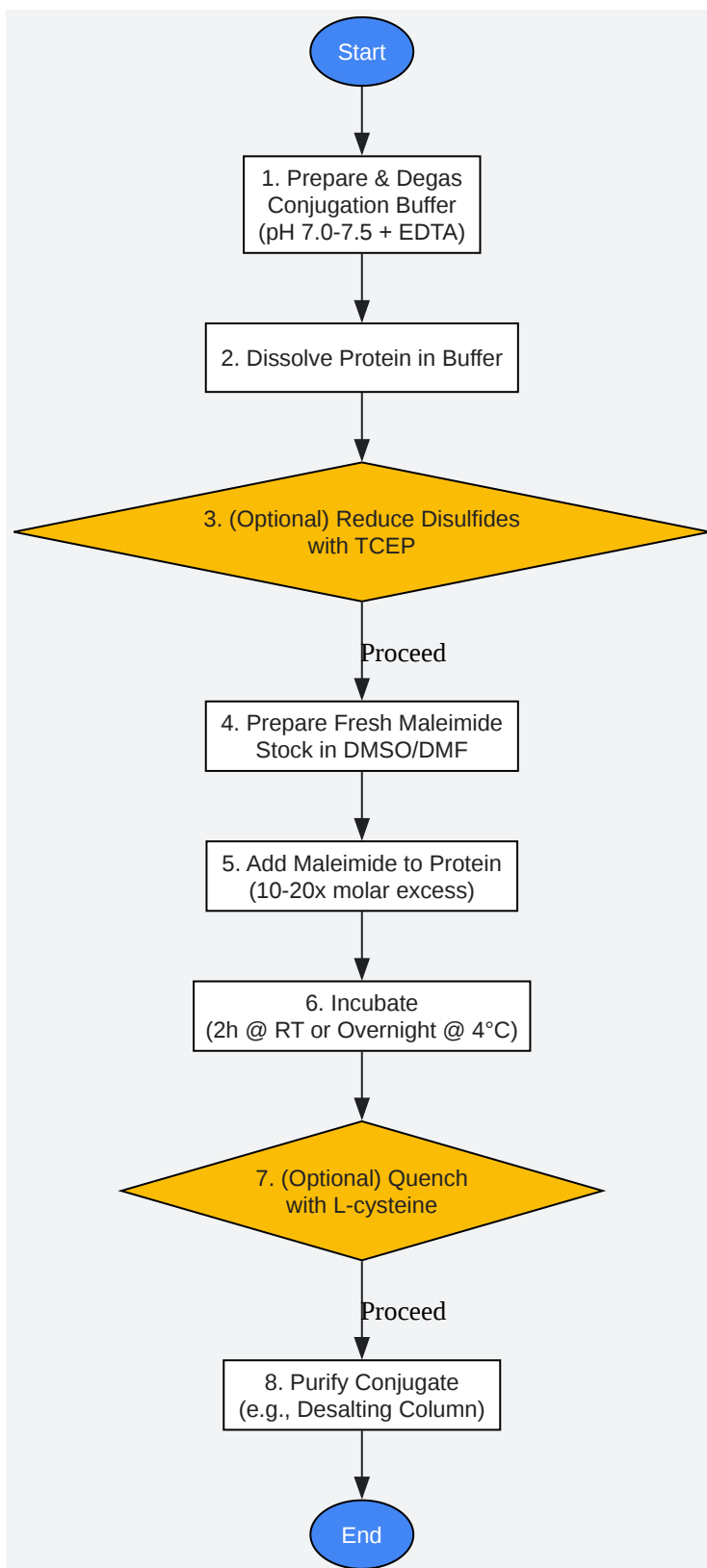
Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the specific and efficient covalent linkage of molecules to biomolecules.^{[1][2]} This method is particularly valued for its high selectivity for thiol groups (sulfhydryl groups), commonly found in the cysteine residues of proteins and peptides, under mild, physiological conditions.^{[3][4]} The reaction involves a Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether bond.^{[5][6][7]} This high degree of reliability and specificity has led to the thiol-maleimide reaction being considered a type of "click chemistry".^{[2][6][7]}

The **N-(4-Bromophenyl)maleimide** derivative provides a specific functionality that can be useful in various applications, including the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functionalized biomolecules where the bromophenyl group can serve as a structural element or a site for further modification.^{[1][2]}

Reaction Mechanism

The conjugation proceeds via a Michael addition mechanism.^{[3][5]} The reactive species is the deprotonated thiol, the thiolate anion ($R-S^-$), which acts as a nucleophile and attacks one of the carbon atoms of the alkene in the maleimide ring.^{[6][7]} This process is highly efficient in aqueous buffers and results in a stable thiosuccinimide linkage.^{[3][6]}





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